1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-

Descripción general

Descripción

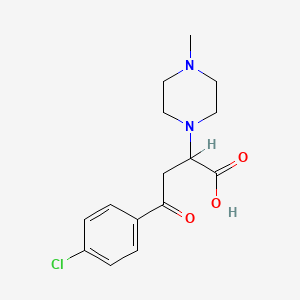

“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is an organosulfur compound . It is the sodium salt of the conjugate base of the 4,5-bis(sulfanyl)-2H-1,3-dithiole-2-thione . The salt is a precursor to dithiolene complexes and tetrathiafulvalenes .

Synthesis Analysis

The synthesis of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” involves the reaction of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato) zincate and 4,5-bis(cyanoethylthio)-1,3-dithiole-2-thione with 6-deoxy-6-iodo-glucopyranose and glucopyranosyl bromide to synthesize DMIT-carbohydrate conjugates .Molecular Structure Analysis

The molecular structure of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is complex and involves several sulfur atoms . The structure can be visualized using 3D modeling software .Chemical Reactions Analysis

The chemical reactions involving “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” are complex and involve several steps . For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate .Physical And Chemical Properties Analysis

“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is a yellow solid with a molar mass of 242.31 g·mol−1 . Its chemical formula is C3Na2S5 .Aplicaciones Científicas De Investigación

Hybrid Organic–Inorganic Materials

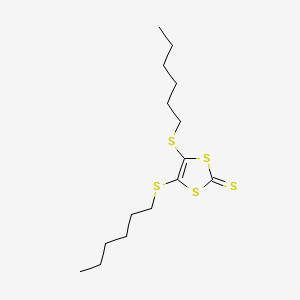

The synthesis of hybrid materials involves electropolymerization of pyrrole and inorganic complexes based on the DMIT ligand. These complexes include [NEt₄]₂[M(DMIT)ₙ] (M = Ni, Pd, or Sn; n = 2 or 3). Spectroscopic data reveal that DMIT-containing anions are seamlessly incorporated into the polypyrrole framework during electropolymerization. These materials exhibit good thermal stability and conductivity values expected for semiconductors. Researchers explore their potential in applications such as electric energy storage systems, sensors, biosensors, and anti-corrosion coatings .

Coordination Chemistry

The DMIT ligand and its chalcogen atom-substituted isologs have found extensive use in organic and coordination chemistry. Over the past eight years, diverse and interesting DMIT coordination complexes have been described, showcasing their versatility and potential applications .

Metal Dithiolene Complexes

Metal dithiolene complexes (R₂M(DMIT)₂, where R = PyMe, NEt₄, NMe₄, NPr₄, NBu₄, and DMIT = 1,3-dithiole-2-thione-4,5-dithiolate) exhibit unique properties relevant to various fields. These include conducting and superconducting materials, nonlinear optics, catalysis, and dyes. Researchers continue to study these complexes for their intriguing behavior and practical applications .

Electronic Structure and Adsorption on Surfaces

Recent first-principles studies have explored the electronic structure and adsorption geometry of nickel complexes with DMIT ligands. These investigations consider the effect of surfaces (e.g., TiO₂) on the absorption spectra of nickel-DMIT complexes. Such insights contribute to applications in catalysis, sensors, and optoelectronics .

Electrochromic Materials

Given their redox properties, DMIT-based materials are promising candidates for electrochromic applications. Researchers investigate their ability to change color reversibly upon application of an external voltage. Potential uses include smart windows, displays, and privacy glass .

Catalysis and Electrocatalysis

Metal complexes containing DMIT ligands serve as catalysts or catalyst supports. For example, they find application in proton exchange membrane (PEM) fuel cells. Their unique electronic structure and redox behavior make them intriguing candidates for efficient energy conversion processes .

Propiedades

IUPAC Name |

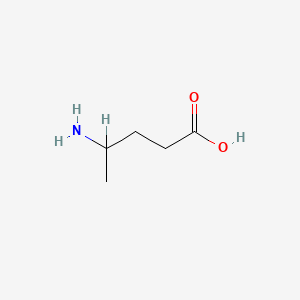

4,5-bis(hexylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJJMSTTXDSWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(SC(=S)S1)SCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461454 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

CAS RN |

149468-17-7 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)